molecular formula C14H14ClNO3S B1597681 5-Butyrylamino-naphthalene-1-sulfonyl chloride CAS No. 728864-72-0

5-Butyrylamino-naphthalene-1-sulfonyl chloride

Cat. No.: B1597681
CAS No.: 728864-72-0
M. Wt: 311.8 g/mol
InChI Key: ZYWSRQWFHZXWGL-UHFFFAOYSA-N
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Description

5-Butyrylamino-naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C14H14ClNO3S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a butyrylamino group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyrylamino-naphthalene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Butyrylamino-naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfur trioxide for sulfonation.

    Nucleophilic Substitution: Common nucleophiles include primary and secondary amines, alcohols, and thiols.

Major Products

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 5-Butyrylamino-naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyrylamino-naphthalene-1-sulfonyl chloride is unique due to the presence of the butyrylamino group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly useful for specific applications in organic synthesis and biochemical labeling .

Properties

IUPAC Name

5-(butanoylamino)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-2-5-14(17)16-12-8-3-7-11-10(12)6-4-9-13(11)20(15,18)19/h3-4,6-9H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWSRQWFHZXWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373852
Record name 5-Butyrylamino-naphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-72-0
Record name 5-Butyrylamino-naphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728864-72-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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